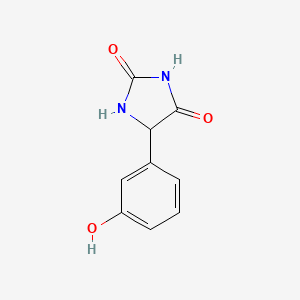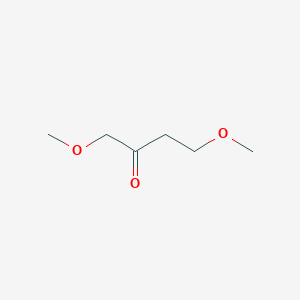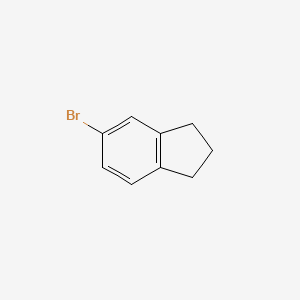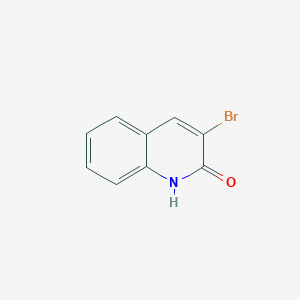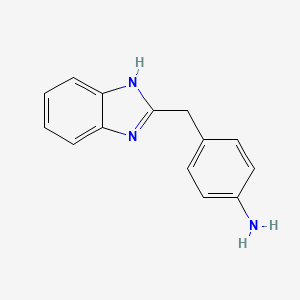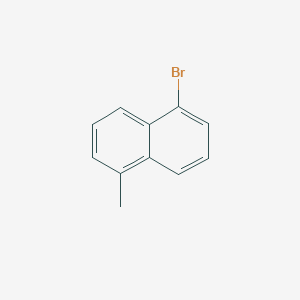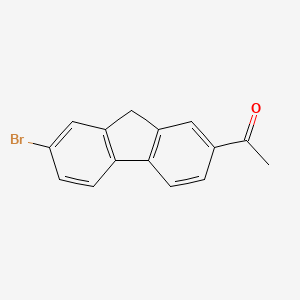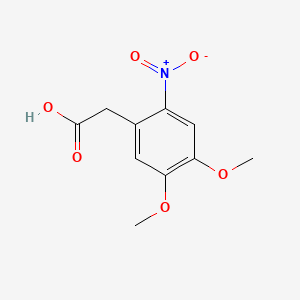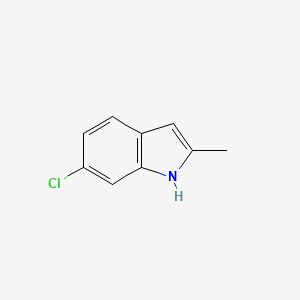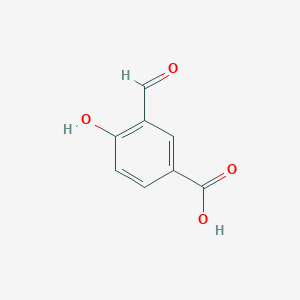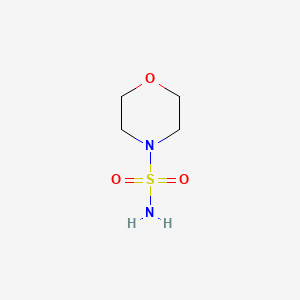
Morpholin-4-sulfonamid
Übersicht
Beschreibung
Morpholine-4-sulfonamide is an organic compound that features a morpholine ring bonded to a sulfonamide group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
Morpholine-4-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
Target of Action
Morpholine-4-sulfonamide, also known as 4-Morpholinesulfonamide, has been identified as a dual-targeting inhibitor of dihydrofolate reductase (DHFR) and DNA gyrase . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides. DNA gyrase is an enzyme that introduces negative supercoils into DNA, which is essential for DNA replication and transcription .
Mode of Action
Morpholine-4-sulfonamide interacts with its targets by interlocking into the cavity center of DHFR and DNA gyrase . It exhibits a lower binding fitness with DHFR than with DNA gyrase, indicating a stronger interaction with DHFR . The 4-thiazolone-linked methyl ester and sulfonamide units of the compound are responsible for the hydrogen bonding interactions .
Biochemical Pathways
The compound’s interaction with DHFR and DNA gyrase affects the biochemical pathways associated with nucleotide synthesis and DNA replication, respectively . By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate, thereby affecting nucleotide synthesis. By inhibiting DNA gyrase, it interferes with the introduction of negative supercoils into DNA, affecting DNA replication and transcription .
Pharmacokinetics
The compound has a log Po/w (iLOGP) of 0.87, indicating its lipophilicity . It is highly soluble, with a solubility of 240.0 mg/ml .
Result of Action
The inhibition of DHFR and DNA gyrase by Morpholine-4-sulfonamide can lead to antimicrobial effects. For instance, it has shown antibacterial efficacy against multidrug-resistant Klebsiella pneumoniae . It also demonstrated excellent antinociceptive and antiedematogenic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Morpholine-4-sulfonamide. For instance, its storage temperature is recommended to be at room temperature under an inert atmosphere . In aquatic environments, sulfonamides, including Morpholine-4-sulfonamide, can have long residence times due to their high resistance to biodegradation . This can lead to unintentional exposure of different organisms to the compound, potentially causing long-term ecological risks .
Safety and Hazards
The safety information for 4-Morpholinesulfonamide indicates that it is a hazardous substance. It has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Zukünftige Richtungen
While specific future directions for 4-Morpholinesulfonamide were not found in the search results, it is known that the synthesis of morpholines is a subject of much study due to their biological and pharmacological importance . This suggests that future research may continue to explore new synthetic strategies and applications for this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Morpholine-4-sulfonamide can be synthesized through aromatic nucleophilic substitution reactions. One common method involves the reaction of fluoride nitrobenzene with morpholine-4-sulfonamide under specific conditions . Another approach is the one-pot synthesis from unactivated acids and amines via aromatic decarboxylative halosulfonylation, which leverages copper ligand-to-metal charge transfer to convert aromatic acids to sulfonyl chlorides, followed by one-pot amination to form the corresponding sulfonamide .
Industrial Production Methods
Industrial production methods for morpholine-4-sulfonamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of morpholine-4-sulfonamide can yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various substituted morpholine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonamides: These compounds share the sulfonamide functional group and have similar chemical properties.
Morpholine Derivatives: These compounds contain the morpholine ring and exhibit similar reactivity.
Uniqueness
Morpholine-4-sulfonamide is unique due to its combination of the morpholine ring and sulfonamide group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and makes it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
morpholine-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2,(H2,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWQJRQCWCFUTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298658 | |
| Record name | 4-Morpholinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25999-04-6 | |
| Record name | 4-Morpholinesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Morpholinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | morpholine-4-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
